molecular formula C15H18O B14405255 2-(Pent-1-EN-1-YL)-3-(2-phenylethenyl)oxirane CAS No. 88329-25-3

2-(Pent-1-EN-1-YL)-3-(2-phenylethenyl)oxirane

Cat. No.: B14405255
CAS No.: 88329-25-3
M. Wt: 214.30 g/mol
InChI Key: SCZHQAJQRSMELU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pent-1-EN-1-YL)-3-(2-phenylethenyl)oxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound features a unique structure with a pentenyl group and a phenylethenyl group attached to the oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pent-1-EN-1-YL)-3-(2-phenylethenyl)oxirane can be achieved through several methods:

    Epoxidation of Alkenes: One common method involves the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs under mild conditions and yields the oxirane ring.

    Cyclization Reactions: Another approach is the cyclization of suitable precursors, such as halohydrins, under basic conditions to form the oxirane ring.

Industrial Production Methods

Industrial production of such compounds may involve large-scale epoxidation processes using optimized catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Pent-1-EN-1-YL)-3-(2-phenylethenyl)oxirane can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Reduction: Reduction of the oxirane ring can be achieved using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, osmium tetroxide.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Diols or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted oxirane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 2-(Pent-1-EN-1-YL)-3-(2-phenylethenyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Styrene Oxide: Similar in structure but lacks the pentenyl group.

    Epichlorohydrin: Contains a chloromethyl group instead of the pentenyl and phenylethenyl groups.

    1,2-Epoxybutane: A simpler oxirane with a butyl group.

Properties

CAS No.

88329-25-3

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

2-pent-1-enyl-3-(2-phenylethenyl)oxirane

InChI

InChI=1S/C15H18O/c1-2-3-5-10-14-15(16-14)12-11-13-8-6-4-7-9-13/h4-12,14-15H,2-3H2,1H3

InChI Key

SCZHQAJQRSMELU-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC1C(O1)C=CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.